trans-3-Chloroacrylic acid

概要

説明

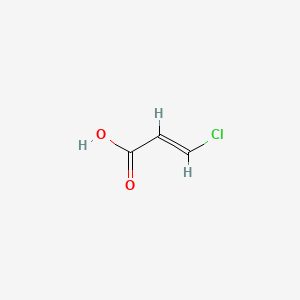

Trans-3-Chloroacrylic acid: is an organic compound with the molecular formula C3H3ClO2 . It is a derivative of acrylic acid where one of the hydrogen atoms on the vinyl group is replaced by a chlorine atom. This compound is known for its role in various chemical reactions and its applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: Trans-3-Chloroacrylic acid can be synthesized through several methods. One common method involves the chlorination of acrylic acid. This process typically requires the use of chlorine gas and a catalyst under controlled temperature conditions to ensure the selective formation of the trans isomer.

Industrial Production Methods: In industrial settings, this compound is often produced through the chlorination of propene followed by oxidation. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness.

化学反応の分析

Dehalogenation to Malonate Semialdehyde

CaaD catalyzes the hydrolytic dehalogenation of trans-3-chloroacrylic acid to malonate semialdehyde (MSA) via a hydration mechanism. The reaction involves:

-

Substrate binding : Polarization of the α,β-unsaturated acid by αArg8 and αArg11, which stabilize the carboxylate group .

-

Nucleophilic attack : A catalytic water molecule (W428) activated by αGlu52 attacks the β-carbon (C-3), forming a halohydrin intermediate .

-

HCl elimination : Decomposition of the intermediate yields MSA and HCl .

Key evidence :

-

Kinetic parameters for trans-3-chloroacrylate:

Substrate (s⁻¹) (μM) (M⁻¹s⁻¹) trans-3-Chloroacrylate 13.7 ± 0.5 54 ± 5 -

Structural insights : X-ray crystallography (PDB: 1S0Y, 3EJ7) confirms the roles of αGlu52 (water activation) and βPro1 (proton donation) .

Reactivity with Acetylene Substrates

CaaD exhibits promiscuous activity toward acetylene derivatives:

-

3-Halopropiolic acids :

Inhibitor Inactivation Rate (, min⁻¹) Partition Ratio 3-Bromopropiolic acid 0.28 ± 0.03 14 ± 2 3-Chloropropiolic acid 0.17 ± 0.02 20 ± 3

Mechanism : Hydration of 3-bromopropiolic acid produces malonyl bromide, which alkylates βPro1, irreversibly inactivating CaaD .

Phenylpyruvate Tautomerase Activity

CaaD demonstrates catalytic promiscuity, converting phenylenolpyruvate to phenylpyruvate:

-

Stereoselectivity : Generates the 3S isomer of [3-²H]phenylpyruvate in a 1.8:1 ratio .

-

Kinetics : , suggesting a shared enol intermediate with dehalogenation .

Structural and Mechanistic Insights

-

Active site residues : αGlu52 (base), βPro1 (acid), αArg8/αArg11 (substrate binding) .

-

Catalytic water : Positioned 3.2 Å from C-3 of the substrate, stabilized by hydrogen bonds to βPro1 and αGlu52 .

-

Conformational flexibility : αGlu52 adopts multiple orientations, facilitating substrate binding and transition-state stabilization .

Comparative Analysis with cis-CaaD

| Feature | trans-CaaD | cis-CaaD |

|---|---|---|

| Substrate specificity | trans-3-chloroacrylate | cis-3-chloroacrylate |

| Key residues | αGlu52, βPro1, αArg8/11 | Glu114, Arg70/73, Pro1 |

| Hydration mechanism | Yes | Yes |

| Tautomerase activity | Phenylpyruvate | Not observed |

科学的研究の応用

Enzymatic Applications

1. Dehalogenation Enzymes

trans-3-Chloroacrylic acid is primarily known for its role as a substrate for dehalogenases, particularly the enzyme this compound dehalogenase (CaaD). This enzyme catalyzes the hydrolytic cleavage of the β-vinylic carbon-chlorine bond in this compound, facilitating its conversion into less harmful compounds. The enzyme's mechanism has been studied extensively, revealing that it plays a critical role in the degradation pathway of trans-1,3-dichloropropene (DCP), a common pesticide and fumigant .

2. Environmental Remediation

The enzymatic activity of CaaD allows certain bacteria, such as Pseudomonas pavonaceae, to utilize this compound as a carbon source. This capability is essential for bioremediation efforts aimed at detoxifying environments contaminated with chlorinated hydrocarbons. Studies have shown that bacteria can effectively degrade DCP through pathways involving this compound, thus reducing the environmental impact of these pollutants .

Research Applications

1. Proteomics Research

This compound is utilized in proteomics research due to its ability to modify proteins selectively. It acts as a reagent for labeling amino acids, which can help in studying protein interactions and functions. Its application in mass spectrometry allows researchers to analyze complex protein mixtures and understand biological processes at a molecular level .

2. Structural Biology Studies

Research involving the structural analysis of CaaD has provided insights into the enzyme's function and mechanism. High-resolution X-ray crystallography studies have elucidated the enzyme's active site and conformational changes during catalysis, contributing to our understanding of enzyme evolution and function . These findings are crucial for developing biocatalysts for industrial applications.

Case Studies

作用機序

The mechanism by which trans-3-Chloroacrylic acid exerts its effects involves its interaction with various molecular targets. For example, in biological systems, it can interact with enzymes and other proteins, leading to changes in their activity. The compound’s reactivity is largely due to the presence of the chlorine atom and the double bond, which make it a versatile intermediate in various chemical reactions.

類似化合物との比較

Trans-3-Chloroacrylic acid can be compared to other similar compounds, such as:

Acrylic Acid: Lacks the chlorine atom and has different reactivity and applications.

Crotonic Acid: Has a similar structure but with a methyl group instead of a chlorine atom.

3-Butenoic Acid: Another unsaturated carboxylic acid with different substituents on the vinyl group.

Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity and properties, making it distinct from other related compounds. This uniqueness is leveraged in various chemical syntheses and research applications.

生物活性

trans-3-Chloroacrylic acid (C3H3ClO2) is a chlorinated derivative of acrylic acid, notable for its biological activity, particularly in microbial degradation pathways. This compound plays a significant role in bioremediation and the metabolism of certain pesticides, particularly trans-1,3-dichloropropene (DCP). This article explores the biological activity of this compound, focusing on its enzymatic interactions, structural characteristics, and implications for environmental science.

Enzymatic Activity

Dehalogenase Activity

The primary biological function of this compound is as a substrate for the enzyme this compound dehalogenase (CaaD), which catalyzes its hydrolytic dehalogenation. This reaction is crucial in the degradation pathway of DCP in Pseudomonas pavonaceae 170. CaaD facilitates the conversion of this compound into malonate semialdehyde and hydrochloric acid, thereby detoxifying the compound and enabling its utilization as a carbon source by the bacteria .

Mechanism and Structure

The mechanism of CaaD involves the hydrolysis of the carbon-halogen bond without requiring cofactors. Structural analyses have revealed that CaaD operates through a heterohexameric structure composed of three α and three β subunits. The active site contains critical residues such as βPro-1, αArg-8, and αArg-11, which are essential for catalytic activity . The pKa of βPro-1 (~9.3) allows it to act effectively as a catalytic acid at physiological pH .

Case Studies

Microbial Degradation Pathways

Research indicates that this compound is involved in microbial degradation pathways that are vital for bioremediation efforts. In one study, Pseudomonas pavonaceae was shown to utilize DCP as a carbon source through the action of CaaD, highlighting the importance of this enzyme in environmental detoxification processes .

Environmental Impact

Field studies have detected residues of this compound in agricultural settings where DCP is used as a fumigant. For instance, residues were found in samples from the Cáceres region, indicating potential ecological implications and the need for monitoring pesticide breakdown products .

Research Findings

Recent studies have provided insights into the structural dynamics and catalytic mechanisms of CaaD:

特性

IUPAC Name |

(E)-3-chloroprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMUCYJKZUZMNJ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Cl)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030907 | |

| Record name | trans-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-61-1, 625-40-1, 26952-44-3 | |

| Record name | (2E)-3-Chloro-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Chloroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-chloroacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。